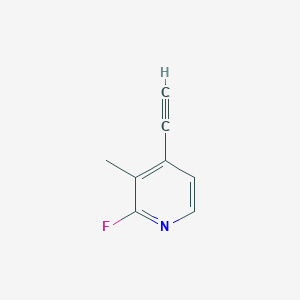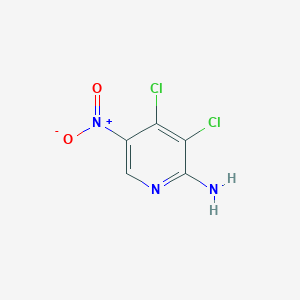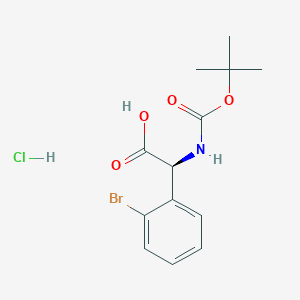
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride is a complex organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Introduction of the Boc-Protected Amino Group: The next step is the introduction of the tert-butoxycarbonyl (Boc) protected amino group. This is usually achieved through a reaction with Boc anhydride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for the efficient and sustainable synthesis of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Oxalyl Chloride: Used for the deprotection of the Boc group.
Acetic Anhydride or Acetyl Chloride:
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Substituted Phenyl Derivatives: Obtained after substitution reactions at the bromine position.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(2-Fluorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride imparts unique reactivity patterns compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions in chemical and biological systems .
Eigenschaften
Molekularformel |
C13H17BrClNO4 |
|---|---|
Molekulargewicht |
366.63 g/mol |
IUPAC-Name |
(2S)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H16BrNO4.ClH/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14;/h4-7,10H,1-3H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1 |
InChI-Schlüssel |
ZNCGKECBJHWKHE-PPHPATTJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Br)C(=O)O.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




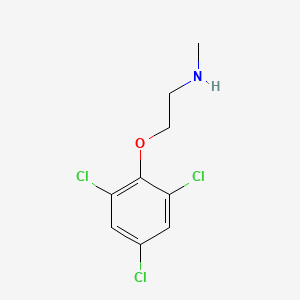
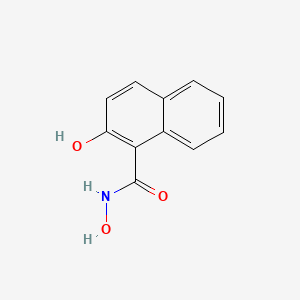
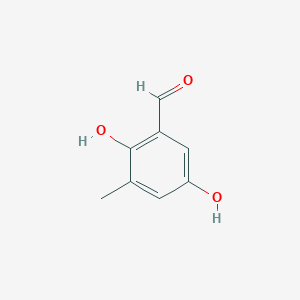
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
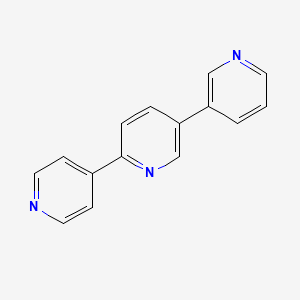
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)




